molecular formula C6H7ClN2O3S B14166667 (2-Methoxypyrimidin-5-YL)methanesulfonyl chloride

(2-Methoxypyrimidin-5-YL)methanesulfonyl chloride

Cat. No.: B14166667
M. Wt: 222.65 g/mol
InChI Key: CVXMVEMTBGHNEB-UHFFFAOYSA-N
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Description

(2-Methoxypyrimidin-5-YL)methanesulfonyl chloride is a high-purity chemical compound with a molecular weight of 222.65 g/mol. It is a sulfonyl chloride derivative, known for its versatility in various chemical reactions. The compound is identified by the CAS number 1196155-67-5 and has the molecular formula C6H7ClN2O3S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Methoxypyrimidin-5-YL)methanesulfonyl chloride typically involves the reaction of 2-methoxypyrimidine with methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyrimidin-5-YL)methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: The compound can also undergo oxidation under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and various nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, under controlled temperature and pressure .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while reduction reactions can produce different sulfonyl compounds .

Scientific Research Applications

(2-Methoxypyrimidin-5-YL)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Methoxypyrimidin-5-YL)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The compound can react with nucleophiles, leading to the formation of sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxypyrimidin-5-YL)methanesulfonyl chloride is unique due to its specific structure, which includes a pyrimidine ring and a methoxy group. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C6H7ClN2O3S

Molecular Weight

222.65 g/mol

IUPAC Name

(2-methoxypyrimidin-5-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H7ClN2O3S/c1-12-6-8-2-5(3-9-6)4-13(7,10)11/h2-3H,4H2,1H3

InChI Key

CVXMVEMTBGHNEB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)CS(=O)(=O)Cl

Origin of Product

United States

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